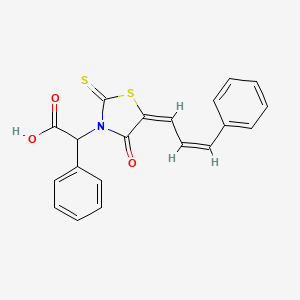

2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid” is a complex organic molecule. The E-Z notation in the name refers to the geometric isomers of the molecule, which is based on the Cahn-Ingold-Prelog (CIP) priority rules . The E-Z system analyzes the two groups at each end of the double bond .

科学的研究の応用

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of rhodanine-3-acetic acid-based amides, esters, and derivatives, including the compound , against a variety of bacterial, mycobacterial, and fungal pathogens. A notable study highlighted the synthesis and evaluation of these derivatives as potential antimicrobial agents, revealing significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The highest antibacterial activity was observed against methicillin-resistant Staphylococcus aureus, underscoring the compound's potential in addressing antibiotic resistance (Krátký, Vinšová, & Stolaříková, 2017).

Aldose Reductase Inhibition

Another significant application involves aldose reductase inhibition, with studies indicating that derivatives of the compound exhibit potent inhibitory action. This is particularly relevant in the context of managing diabetic complications, as aldose reductase plays a key role in the polyol pathway involved in diabetic complications. One study identified a derivative as a highly efficacious inhibitor, significantly more potent than the clinically used epalrestat, providing a basis for the development of new therapeutic agents (Kučerová-Chlupáčová et al., 2020).

Fungicidal Activity

The compound and its derivatives have also been explored for their fungicidal properties. One study involved the synthesis of novel derivatives and evaluated their inhibitory activity against Gibberella zeae, demonstrating moderate effectiveness. This suggests potential applications in agriculture for the control of fungal pathogens (Liu et al., 2012).

Anticancer and Antiangiogenic Effects

Additionally, derivatives of this compound have shown promise in anticancer and antiangiogenic research. A study on novel thioxothiazolidin-4-one derivatives revealed their efficacy in inhibiting tumor growth and tumor-induced angiogenesis in a mouse model. These findings suggest a potential therapeutic role for these compounds in cancer treatment, highlighting their ability to inhibit both tumor cell proliferation and the formation of new blood vessels required for tumor growth (Chandrappa et al., 2010).

特性

IUPAC Name |

2-[(5E)-4-oxo-5-[(Z)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3S2/c22-18-16(13-7-10-14-8-3-1-4-9-14)26-20(25)21(18)17(19(23)24)15-11-5-2-6-12-15/h1-13,17H,(H,23,24)/b10-7-,16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPFHZXHBBGHQE-YTLDOUCOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C=C\2/C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2720600.png)

![N-[(4-fluorophenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2720602.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2720607.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2720609.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2720615.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2720620.png)